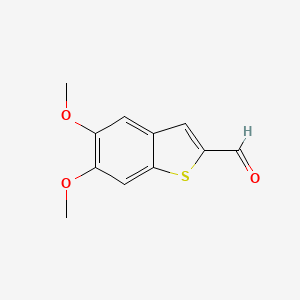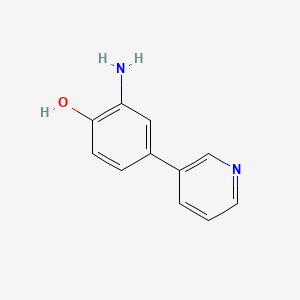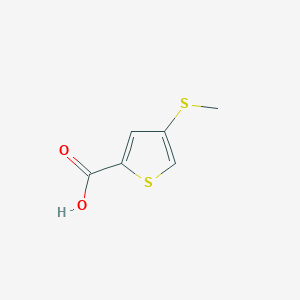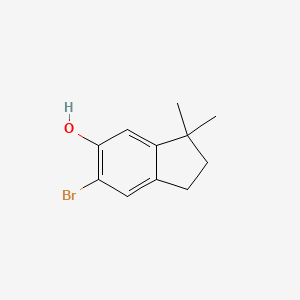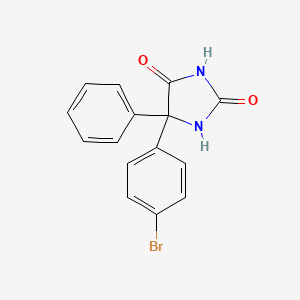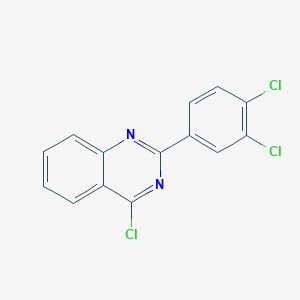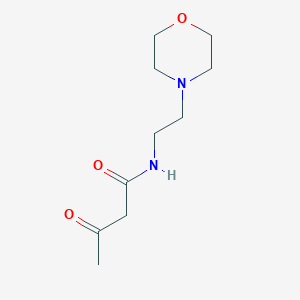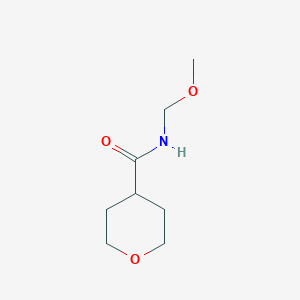
N-(methoxymethyl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methoxymethyl)oxane-4-carboxamide is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered oxygen-containing heterocycles that are commonly found in various natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrahydropyrans is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to give tetrahydropyran derivatives in high yield and stereoselectivity .
Industrial Production Methods
Industrial production of tetrahydropyran-4-carboxylic acid methoxymethylamide may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of efficient catalysts and reaction conditions that allow for high throughput and minimal by-products is essential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(methoxymethyl)oxane-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydropyran ring or the carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylamide group using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyran ring can lead to the formation of lactones, while reduction of the carboxylic acid group can yield alcohols.
Aplicaciones Científicas De Investigación
N-(methoxymethyl)oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tetrahydropyran-4-carboxylic acid methoxymethylamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: This compound is similar in structure but has a methyl ester group instead of a methoxymethylamide group.
Tetrahydropyran-4-carboxylic acid: This compound lacks the methoxymethylamide group and has a carboxylic acid group instead.
Uniqueness
N-(methoxymethyl)oxane-4-carboxamide is unique due to the presence of the methoxymethylamide group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N-(methoxymethyl)oxane-4-carboxamide |
InChI |
InChI=1S/C8H15NO3/c1-11-6-9-8(10)7-2-4-12-5-3-7/h7H,2-6H2,1H3,(H,9,10) |
Clave InChI |
AOZRWXWPYIAFMC-UHFFFAOYSA-N |
SMILES canónico |
COCNC(=O)C1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Fluoro-6-nitrophenyl)amino]ethanol](/img/structure/B8664792.png)
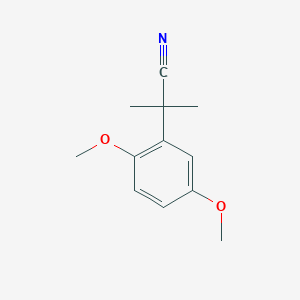

![Methyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B8664809.png)
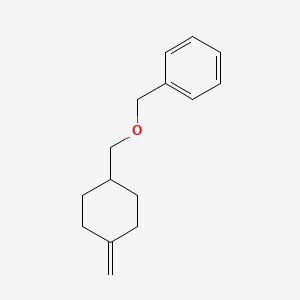
![Diisopropyl {5-[(dimethylamino)methyl]-3-thienyl}boronate](/img/structure/B8664825.png)
